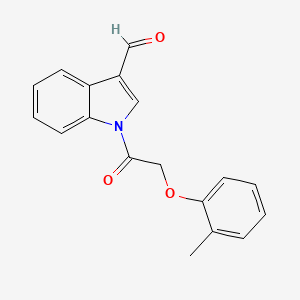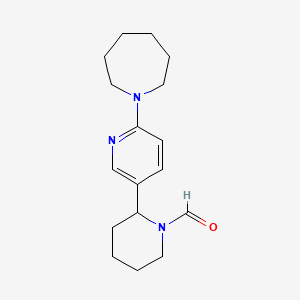
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound with the molecular formula C17H25N3O It is characterized by the presence of a piperidine ring, a pyridine ring, and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The key steps include aza-Michael addition and selective intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine and ranolazine share structural similarities with 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde.
Pyridine Derivatives: Compounds like pyrazinamide and its analogs also exhibit similar structural features.
Uniqueness
What sets this compound apart is its unique combination of the piperidine, pyridine, and azepane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H25N3O |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-[6-(azepan-1-yl)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C17H25N3O/c21-14-20-12-6-3-7-16(20)15-8-9-17(18-13-15)19-10-4-1-2-5-11-19/h8-9,13-14,16H,1-7,10-12H2 |
InChI Key |
DVOHPWLBYDMKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C3CCCCN3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11839820.png)
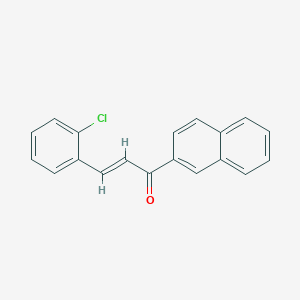


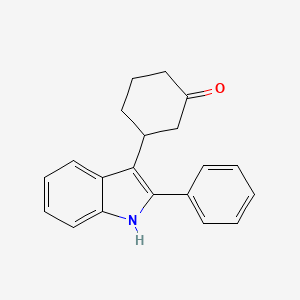
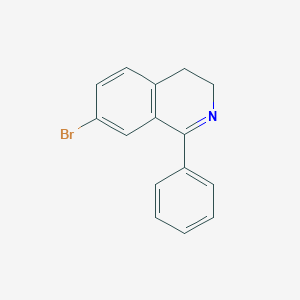


![(3aR,4S,9bS)-Ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B11839849.png)
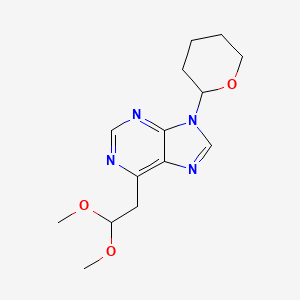
![tert-Butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11839865.png)
